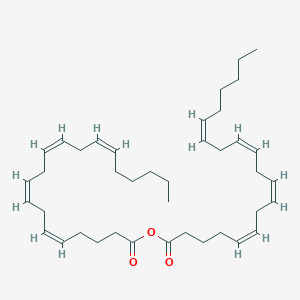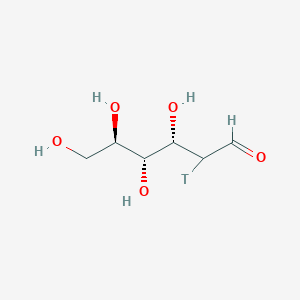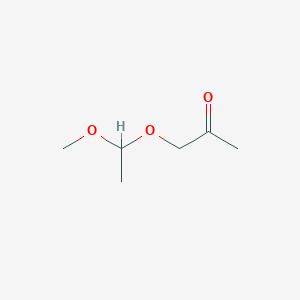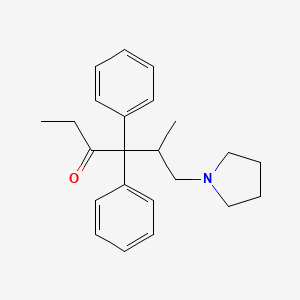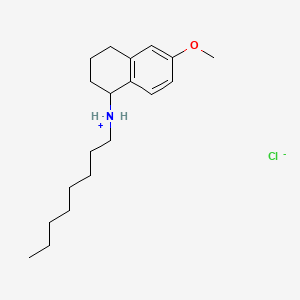
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is a chemical compound that belongs to the class of naphthylamines It is characterized by the presence of a methoxy group at the 6th position and an octyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydro-1-naphthylamine.
Alkylation: The nitrogen atom is alkylated using an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthylamine derivatives.
Substitution: Substituted naphthylamine derivatives.
Applications De Recherche Scientifique
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-1-naphthylamine: Lacks the octyl group, making it less lipophilic.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Contains a ketone group instead of an amine.
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: A structural isomer with different biological activities.
Uniqueness
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is unique due to the presence of both the methoxy and octyl groups, which confer distinct physicochemical properties and potential biological activities. The octyl group increases the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes and interact with lipid-rich environments.
Propriétés
Numéro CAS |
67510-76-3 |
|---|---|
Formule moléculaire |
C19H32ClNO |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-octylazanium;chloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-4-5-6-7-8-14-20-19-11-9-10-16-15-17(21-2)12-13-18(16)19;/h12-13,15,19-20H,3-11,14H2,1-2H3;1H |
Clé InChI |
HVKQCPONISBGOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[NH2+]C1CCCC2=C1C=CC(=C2)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
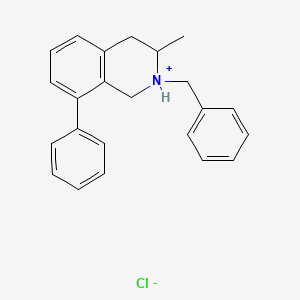
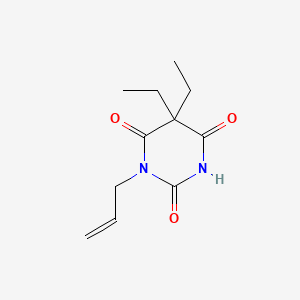
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
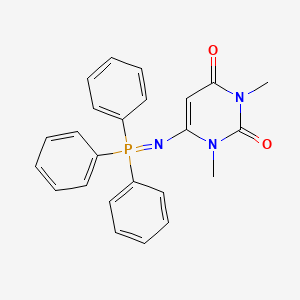
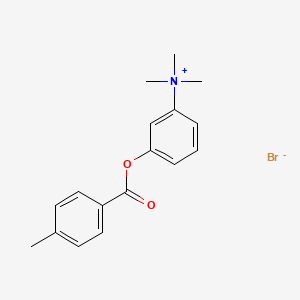
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
